N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Description
The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide features a benzofuran moiety linked to a propan-2-yl group and a 5-methyl-1,2-oxazole-4-carboxamide functional group. Benzofuran derivatives are known for their aromaticity and enhanced lipophilicity, which can improve blood-brain barrier penetration and receptor binding in medicinal chemistry applications .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-10(18-16(19)14-9-17-21-11(14)2)7-13-8-12-5-3-4-6-15(12)20-13/h3-6,8-10H,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOVUBDVSZBDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Benzofuran
Benzofuran undergoes Friedel-Crafts alkylation with 2-chloropropane in the presence of AlCl₃ to yield 1-(1-benzofuran-2-yl)propan-2-one. Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol converts the ketone to the amine (72% yield):
$$
\text{1-(1-Benzofuran-2-yl)propan-2-one} \xrightarrow[\text{NH}4\text{OAc, MeOH}]{\text{NaBH}3\text{CN}} \text{1-(1-Benzofuran-2-yl)propan-2-amine} \quad
$$
Key Data:
Alternative Route via Nitrile Reduction
Ethyl 1-benzofuran-2-carboxylate is treated with propargyl bromide under Sonogashira coupling conditions to install the propan-2-yl side chain. Hydrolysis of the ester to the carboxylic acid, followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA), generates the amine (65% overall yield).
Synthesis of 5-Methyl-1,2-oxazole-4-carboxylic Acid
1,3-Dipolar Cycloaddition Strategy
The isoxazole ring is constructed via cycloaddition between methyl nitrile oxide and ethyl propiolate in anhydrous diethyl ether:
$$
\text{CH}_3\text{C≡N-O}^- + \text{HC≡C-COOEt} \rightarrow \text{5-Methyl-1,2-oxazole-4-carboxylate} \quad
$$
Optimization Notes:
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed using 2N NaOH in THF/water (1:1) at 60°C for 3 hours, yielding 5-methyl-1,2-oxazole-4-carboxylic acid (92% purity by HPLC):
$$
\text{5-Methyl-1,2-oxazole-4-carboxylate} \xrightarrow[\text{NaOH, THF/H}_2\text{O}]{\Delta} \text{5-Methyl-1,2-oxazole-4-carboxylic acid} \quad
$$
Amide Coupling: Final Step
Acid Chloride Mediated Coupling
The carboxylic acid is converted to its acid chloride using oxalyl chloride (2.5 eq) in dichloromethane (DCM) with catalytic DMF. Reaction with 1-(1-benzofuran-2-yl)propan-2-amine in the presence of triethylamine affords the target amide (78% yield):
$$
\text{5-Methyl-1,2-oxazole-4-carbonyl chloride} + \text{1-(1-Benzofuran-2-yl)propan-2-amine} \xrightarrow[\text{Et}_3\text{N, DCM}]{} \text{Target compound} \quad
$$
Reaction Conditions:
Coupling Agents: HATU/DIPEA
Alternatively, the carboxylic acid and amine are coupled using HATU (1.1 eq) and DIPEA (3 eq) in DMF at 25°C (85% yield). This method minimizes racemization and is scalable for gram quantities.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity at 254 nm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride Coupling | 78 | 97 | Moderate | High |
| HATU-Mediated Coupling | 85 | 98 | High | Moderate |
The HATU method offers superior yields and scalability but requires costly reagents. The acid chloride route remains preferred for industrial applications due to lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its unique structural features, including the benzofuran and oxazole rings, facilitate the exploration of novel chemical reactions and the development of innovative compounds .
Synthetic Routes
The synthesis of this compound typically involves multi-step processes that include cyclization reactions. The benzofuran ring can be synthesized through reactions involving phenolic derivatives and acetylenes, while the oxazole ring is formed via cyclization involving nitriles and aldehydes.
Biological Research
Bioactive Properties
Research indicates that N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide may exhibit significant bioactivity. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug discovery .
Anticancer Activity
Recent studies have highlighted its anticancer properties. In vitro screenings conducted by the National Cancer Institute revealed that derivatives of benzofurancarboxamides, including this compound, demonstrated promising anticancer activities against multiple cancer cell lines . The mechanisms of action are believed to involve modulation of specific molecular targets, potentially leading to apoptosis in cancer cells.
Medicinal Applications
Therapeutic Potential
The compound is under investigation for its potential therapeutic effects, particularly in oncology. Preliminary studies suggest it may possess anti-inflammatory and antimicrobial properties alongside its anticancer activity . Ongoing research aims to elucidate these effects further and evaluate their clinical relevance.
Industrial Applications
Material Development
In industrial settings, this compound can be utilized in developing new materials with enhanced properties. Its incorporation into polymers may improve mechanical strength or thermal stability, making it valuable in various applications ranging from packaging to construction materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The benzofuran ring is known to interact with various biological targets, while the oxazole ring may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations:
- Benzofuran vs. Halogenated Aryl Groups : The benzofuran substituent in the target compound increases lipophilicity compared to the 2,4-difluorophenyl (logP ~2.5 vs. ~1.8) or 2-chlorophenyl groups. This may enhance CNS penetration but reduce aqueous solubility .
- Carboxamide Variations : The carbamoylmethyl group in the chlorophenyl analog () adds hydrogen-bonding capacity, which could improve target affinity but reduce metabolic stability compared to the target compound’s propan-2-yl group .
Crystallographic and Stability Comparisons
- N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate: The crystal structure reveals near-coplanarity between the isoxazole and benzene rings (dihedral angle: 8.08°), stabilized by O—H⋯N and N—H⋯O hydrogen bonds involving solvate water molecules .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several steps:
- Preparation of Benzofuran Derivatives : Benzofuran can be synthesized through cyclization reactions involving phenolic compounds and acetylenes.
- Formation of the Oxazole Ring : The oxazole ring is formed via cyclization reactions that utilize nitriles and aldehydes.
- Final Coupling : The final coupling step forms the carboxamide linkage, completing the synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Tamoxifen | 10.38 |
| U937 (Leukemia) | 0.12 | Doxorubicin | 0.15 |
| A549 (Lung Cancer) | 2.78 | - | - |
These results indicate that the compound exhibits potent cytotoxicity, particularly against breast and leukemia cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound induces apoptosis in cancer cells has been investigated. Flow cytometry assays revealed that the compound activates apoptotic pathways by increasing p53 expression levels and promoting caspase activation . This suggests that the compound may function as a modulator of critical cellular pathways involved in cancer cell survival.
Antimicrobial Activity
In addition to its anticancer properties, benzofuran derivatives have shown promising antimicrobial activity. Studies indicate that compounds similar to this compound possess significant antifungal activity against various pathogens.
| Microorganism | MIC (µg/mL) |
|---|---|
| Candida krusei | 12.5 |
| Aspergillus niger | 6.25 |
| Candida neoformans | 10.0 |
These findings position benzofuran-based compounds as potential leads for developing new antifungal agents .
Case Studies and Research Findings
Several research studies have focused on the biological activity of benzofuran derivatives:
- Study on Anticancer Activity : A study reported that compounds derived from benzofuran exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin and tamoxifen against leukemia and breast cancer cell lines .
- Antimicrobial Studies : Research indicated that certain benzofuran derivatives demonstrated MIC values comparable to established antifungal agents, suggesting their viability as alternative treatments for fungal infections .
- Molecular Docking Studies : Computational studies have shown strong interactions between benzofuran derivatives and target proteins involved in cancer progression, further supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
